molecular formula C11H8Cl2N4O2S2 B2533509 N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea CAS No. 341965-45-5

N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

Cat. No. B2533509
CAS RN: 341965-45-5
M. Wt: 363.23
InChI Key: DGVXSCKJMOQQCU-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (DCMTU) is a novel thiourea-based compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of biochemical and physiological studies. DCMTU has been used as a reagent in various synthetic methods and as a catalyst in various chemical processes. Additionally, DCMTU has been used as a potential drug candidate in various clinical trials.

Scientific Research Applications

Chemical Synthesis and Cascade Reactions

N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea has been studied in the context of chemical synthesis, particularly in cascade reactions. For example, a study focused on the synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole using similar compounds, highlighting the chemical processes and yields of such reactions (Rozentsveig et al., 2011).

Insecticidal Activities

Research has explored the insecticidal potential of thiourea compounds. A study synthesized novel thiourea derivatives and tested their effectiveness against armyworms, demonstrating significant inhibitory effects at certain concentrations (Jia, 2015).

Phytotoxic Activity

The phytotoxic effects of thiourea derivatives have been evaluated, with some compounds showing significant activity against various plant species. This suggests potential applications in the development of herbicides or plant growth regulators (Wang et al., 2012).

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of thiourea derivatives. For instance, one study synthesized compounds that exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012).

Anticancer Research

Thiourea derivatives have been investigated for their potential anticancer properties. Research focusing on synthesizing novel compounds and testing them in vitro has shown promising results, indicating a potential avenue for drug development (Yushyn et al., 2022).

Dyeing Performance and Textile Applications

The applications of thiourea derivatives in textiles have been explored, particularly in the synthesis of dyes and assessing their performance on fabrics like nylon (Malik et al., 2018).

Anti-inflammatory Activity

The synthesis of thiadiazole derivatives has been explored for their anti-inflammatory properties, indicating potential medicinal applications (Venkatesh & Pandeya, 2009).

properties

IUPAC Name

N-[(2,4-dichloro-5-methoxyphenyl)carbamothioyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O2S2/c1-19-9-3-7(5(12)2-6(9)13)14-11(20)15-10(18)8-4-21-17-16-8/h2-4H,1H3,(H2,14,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVXSCKJMOQQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=S)NC(=O)C2=CSN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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